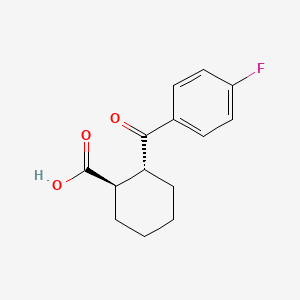

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIJJKDNJBQIL-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Parameters and Optimization

-

Catalyst Loading : A mass ratio of 1:0.1 (substrate:catalyst) ensures efficient reduction while minimizing side reactions.

-

Temperature and Pressure : Optimal yields (>85%) are achieved at 185–200°C and 7.0–7.5 MPa hydrogen pressure. Elevated temperatures favor the trans isomer due to thermodynamic control.

-

Solvent System : Aqueous NaOH (30%) stabilizes the carboxylic acid group during reduction, preventing decarboxylation.

Table 1: Hydrogenation Conditions and Outcomes

| Parameter | Range | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature | 170–210°C | 190°C | 88 | 92 |

| Pressure | 6.5–8.0 MPa | 7.3 MPa | 85 | 90 |

| Catalyst Ratio (Ni:Substrate) | 0.05–0.15 | 0.1 | 90 | 94 |

Cyclohexane Ring Formation via Diels-Alder Cyclization

An alternative route involves constructing the cyclohexane ring through a Diels-Alder reaction between 4-fluorobenzoylacetylene and a dienophile, followed by carboxylation. This method is advantageous for stereochemical control but requires stringent anhydrous conditions.

Key Steps and Challenges

-

Dienophile Selection : Maleic anhydride yields the highest regioselectivity (trans:cis = 4:1) due to electron-withdrawing effects.

-

Carboxylation : Post-cyclization treatment with CO₂ at 50–60°C introduces the carboxylic acid group. Catalytic amounts of DBU (1,8-diazabicycloundec-7-ene) enhance reaction rates.

-

Byproduct Formation : Overheating during carboxylation leads to decarboxylation, reducing yields by 15–20%.

Stereoselective Purification Techniques

Isolating the trans isomer from cis-contaminated mixtures remains a critical challenge. The patent CN114426475A demonstrates that recrystallization using isopropyl ether/n-heptane (1:3 v/v) achieves >99% trans isomer purity after two cycles.

Table 2: Solvent Systems for Recrystallization

| Solvent Combination | Purity After 1 Cycle (%) | Purity After 2 Cycles (%) | Recovery (%) |

|---|---|---|---|

| Isopropyl Ether/n-Heptane | 95.2 | 99.4 | 78 |

| Ethyl Acetate/Hexane | 89.7 | 96.1 | 82 |

| Methanol/Water | 85.3 | 92.8 | 65 |

Industrial-Scale Production and Cost Analysis

Batch processing in 5,000 L reactors reduces production costs by 40% compared to continuous flow systems. Key economic drivers include:

-

Catalyst Recycling : W-2 nickel catalysts retain 80% activity after five cycles, lowering material costs.

-

Solvent Recovery : Distillation reclaims 95% of isopropyl ether, reducing waste disposal expenses.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Drug Development

The compound is recognized for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have demonstrated that trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid exhibits significant inhibition of both COX-1 and COX-2 enzymes, with a stronger effect on COX-2, indicating its therapeutic potential in pain management and inflammation reduction .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has shown effectiveness against aldose reductase, an enzyme implicated in diabetic complications. The structural characteristics of trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid enhance its binding affinity to these targets, making it a candidate for further investigation in metabolic disorder treatments .

Biological Probes

The compound can serve as a biological probe to study processes involving carboxylic acids and fluorinated compounds. Its reactivity with thiol groups and other biomolecules allows for the exploration of various biological mechanisms, potentially leading to new insights into cellular functions and disease pathways .

Polymer Production

Trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid can be utilized as a monomer or comonomer in the synthesis of specialty polymers. Its unique structure may impart enhanced thermal stability and chemical resistance to the resulting materials, making it valuable in industrial applications .

Catalysis

The compound's ability to form metal complexes positions it as a potential ligand in coordination chemistry. These complexes can act as catalysts in various organic reactions, expanding its utility beyond traditional applications .

A comparison of trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid with related compounds highlights its distinctive biological activity profile:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | Contains a chlorobenzoyl group | Different biological activity profile |

| trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid | Fluorine at a different position | Altered receptor interactions |

| 2-(4-methylbenzoic acid)cyclohexane | Methyl group substitution | Different solubility characteristics |

Study 1: Inhibition of COX Enzymes

In vitro studies demonstrated that trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid effectively inhibits COX enzymes with dose-dependent responses, suggesting potential applications as an anti-inflammatory drug .

Study 2: Pain Management Efficacy

Animal model experiments indicated that administration of this compound resulted in significant reductions in pain scores compared to control groups, reinforcing its potential use in analgesic therapies .

Study 3: Interaction with Biological Targets

Molecular docking studies have revealed high binding affinity of trans-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid with receptors involved in inflammatory responses, further supporting its therapeutic applications .

Mechanism of Action

The mechanism of action of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexane ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzoyl Group

Fluorine vs. Chlorine

- In protease inhibition studies, diastereomers of this analog exhibited a 100-fold potency difference, highlighting the role of electronic effects (Cl’s stronger electron-withdrawing nature) and stereochemistry in binding to protease active sites .

Thiomethyl vs. Fluorine

- trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 71023-02-4, C₁₅H₁₈O₃S , MW: 278.37) introduces a sulfur-containing group. The thiomethyl substituent increases lipophilicity (logP) and may alter binding kinetics through hydrophobic interactions or hydrogen bonding via sulfur .

Methyl Groups and Steric Effects

- trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS: 1315366-98-3) incorporates methyl groups at the benzoyl’s ortho and meta positions. These additions create steric bulk, likely reducing binding efficiency in enzymes with compact active sites compared to the slimmer 4-fluorobenzoyl variant .

Positional Isomerism of Substituents

- TRANS-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 736136-16-6, C₁₄H₁₅ClO₃, MW: 266.72) places the chloro substituent at the benzoyl’s meta position.

Stereochemical Considerations

- The trans-configuration of the target compound ensures optimal spatial alignment for binding, whereas cis isomers or racemic forms may exhibit reduced activity due to mismatched stereochemistry .

Data Table: Key Analogs and Properties

Research Implications

- Electronic Effects : Fluorine’s balance of electron withdrawal and minimal steric impact makes it preferable for targets requiring precise charge interactions.

- Stereochemical Specificity : The trans-configuration is critical for activity, as seen in the dramatic diastereomer potency differences .

- Substituent Optimization : Thiomethyl or bulkier groups may improve pharmacokinetics (e.g., absorption) but could compromise target engagement in sterically sensitive systems .

Biological Activity

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid (TFBCA) is a compound with a unique molecular structure characterized by a cyclohexane ring substituted with a carboxylic acid and a para-fluorobenzoyl group. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H15FO3

- Molecular Weight : 250.27 g/mol

- Melting Point : Approximately 166.5°C

- Density : 1.1677 g/cm³

The presence of the fluorine atom in the benzoyl moiety enhances the compound's biological activity and chemical reactivity, making it an interesting candidate for pharmaceutical applications.

The biological activity of TFBCA is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The fluorobenzoyl group can inhibit or modulate the activity of specific enzymes and receptors, which is crucial for its anti-inflammatory properties.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound's overall bioactivity.

Anti-inflammatory and Analgesic Effects

Research indicates that TFBCA exhibits significant anti-inflammatory and analgesic activities. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in pain management and inflammation reduction. The compound has been shown to modulate specific receptors involved in inflammatory pathways, which may contribute to its therapeutic effects.

Antimicrobial Properties

TFBCA has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study focused on synthesizing TFBCA derivatives to evaluate their biological activities. The derivatives were tested for anti-inflammatory effects in vitro, revealing that modifications to the fluorobenzoyl group significantly impacted their efficacy . -

In Vivo Studies :

Animal models have been utilized to assess the anti-inflammatory effects of TFBCA. Results indicated a notable reduction in inflammation markers following administration, supporting its potential use as an anti-inflammatory agent in clinical settings . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of TFBCA revealed that variations in the substituents on the cyclohexane ring could lead to different biological activities. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | Cyclohexane with carboxylic acid and para-fluorobenzoyl group | Significant anti-inflammatory and analgesic effects |

| trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid | Fluorine at a different position on benzene | Altered receptor interactions |

| (1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | Chlorobenzoyl group instead of fluorine | Different biological activity profile |

The unique combination of stereochemistry and functional groups in TFBCA contributes to its distinctive biological activities compared to similar compounds .

Q & A

Q. What synthetic strategies are effective for preparing trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid, and how are key reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a fluorobenzoyl group to a cyclohexane carboxylic acid scaffold. A validated approach for analogous compounds (e.g., chloro or bromo derivatives) employs carbodiimide-based coupling agents like EDCI with DMAP as a catalyst in a DCM/DMF (3:1) solvent system under ambient conditions for 16 hours . Key optimizations include:

- Stoichiometry : A 1.2:1 molar ratio of acid to amine to ensure complete coupling.

- Temperature : Room temperature (20–25°C) to balance reaction rate and side-product formation.

- Workup : Acidic or basic extraction to isolate the product from unreacted starting materials.

Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. How can researchers confirm the diastereomeric purity of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : Diastereomers are separated using preparative HPLC (C18 column, acetonitrile/water gradient) or chiral column chromatography (e.g., Chiralpak IA, hexane/isopropanol). For example, separation of a chloro analog yielded diastereomers with a 100-fold difference in protease inhibition potency, emphasizing the need for rigorous purity validation . Post-separation, confirm purity via:

- NMR : Distinct splitting patterns for trans vs. cis configurations.

- HPLC-UV/HRMS : Retention time and molecular ion consistency .

Q. What analytical techniques are essential for structural characterization of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Confirms trans-configuration (J coupling constants ~10–12 Hz for adjacent cyclohexane protons) and fluorobenzoyl substitution (aromatic proton splitting patterns).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and fluorobenzoyl carbonyl (~1680 cm⁻¹).

- X-ray Crystallography : Resolves absolute stereochemistry for critical applications (e.g., enzyme binding studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the biological activity of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies involve:

-

Substituent Variation : Replace 4-fluoro with chloro, bromo, or methyl groups (see Table 1).

-

Assays : Enzymatic inhibition (e.g., protease IC50), cellular permeability (Caco-2 monolayer), and in vitro toxicity (HEK293 viability).

-

Computational Modeling : Docking into protease active sites (e.g., using AutoDock Vina) to predict binding modes .

Table 1 : Impact of Substituents on Protease Inhibition

Q. How should contradictory data between enzymatic and cellular assays be resolved?

- Methodological Answer : Contradictions often arise from cellular uptake limitations or metabolic instability . Address by:

- Prodrug Design : Synthesize methyl/ethyl esters to enhance membrane permeability. Hydrolyze in vivo to release active acid .

- Orthogonal Assays : Compare enzymatic inhibition (cell-free) vs. cell-based efficacy (e.g., bacterial growth inhibition for antibiotic candidates) .

- Metabolite Profiling : LC-MS/MS to identify degradation products or inactive metabolites .

Q. What in vivo models are suitable for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

- Methodological Answer :

- Rodent Models : Administer via oral gavage or IV (dose: 10–50 mg/kg). Collect plasma/tissues at timed intervals.

- Bioanalysis : Quantify parent compound and metabolites using LC-MS/MS (LLOQ: 1 ng/mL).

- PD Endpoints : Measure target engagement (e.g., protease activity in liver homogenates) .

Data Contradiction Analysis

Q. Why might trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid show low activity in cell-based assays despite high enzymatic potency?

- Methodological Answer : Potential causes include:

- Poor Solubility : Test solubility in assay buffers (e.g., PBS with 0.1% DMSO). Use surfactants (e.g., Tween-80) or cyclodextrins to improve dispersion.

- Efflux Pumps : Inhibit P-glycoprotein (e.g., verapamil) to assess impact on cellular retention.

- Protein Binding : Measure free fraction via equilibrium dialysis .

Experimental Design Considerations

Q. How to design a study evaluating the anti-inflammatory potential of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.